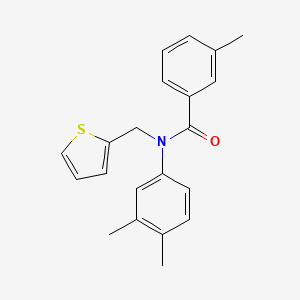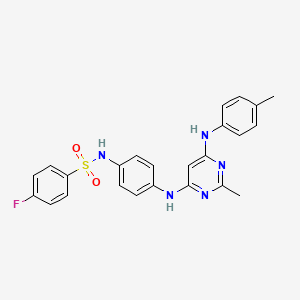
N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a benzamide core with substituents on the phenyl ring and a thiophene moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-methylbenzylamine to yield the benzamide.
Introduction of the Thiophene Moiety: The thiophene moiety can be introduced through a nucleophilic substitution reaction. The benzamide is reacted with thiophen-2-ylmethyl chloride in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene moiety, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as anti-inflammatory and analgesic effects.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(3,4-dimethylphenyl)-3-methylbenzamide: Lacks the thiophene moiety, which may result in different chemical and biological properties.
N-(thiophen-2-ylmethyl)-3-methylbenzamide: Lacks the dimethylphenyl substituent, which may affect its reactivity and biological activity.
Uniqueness
N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide is unique due to the presence of both the dimethylphenyl and thiophene moieties. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C21H21NOS |
|---|---|
Molekulargewicht |
335.5 g/mol |
IUPAC-Name |
N-(3,4-dimethylphenyl)-3-methyl-N-(thiophen-2-ylmethyl)benzamide |
InChI |
InChI=1S/C21H21NOS/c1-15-6-4-7-18(12-15)21(23)22(14-20-8-5-11-24-20)19-10-9-16(2)17(3)13-19/h4-13H,14H2,1-3H3 |
InChI-Schlüssel |
DOMSDYBOCWRSRB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)C(=O)N(CC2=CC=CS2)C3=CC(=C(C=C3)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-methylphenyl)-4-(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-benzimidazol-2-yl)pyrrolidin-2-one](/img/structure/B11338574.png)
![5-chloro-3,6-dimethyl-N-[2-(4-methylphenyl)-2-(piperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11338577.png)
![2-[1-(4-ethylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11338582.png)
![3-[(2-ethyl-3,5-dioxo-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)acetyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B11338585.png)
![Methyl 4,5-dimethoxy-2-({[1-(thiophen-2-ylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11338596.png)

![3-fluoro-N-[4-({2-methyl-6-[(4-methylphenyl)amino]pyrimidin-4-yl}amino)phenyl]benzamide](/img/structure/B11338605.png)
![2-{[3-cyano-6-(furan-2-yl)pyridin-2-yl]sulfanyl}-N-cyclohexylacetamide](/img/structure/B11338613.png)
![4-methyl-2-[(3-methylphenyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11338617.png)

![N-(3-chloro-4-methylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338624.png)
![N-cyclooctyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11338629.png)
![1-(4-Benzyl-1-piperidinyl)-2-(9-fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)ethanone](/img/structure/B11338635.png)
![N-(2-fluorophenyl)-2-{[5-(2-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11338638.png)
